Dispiro[3.0.35.14]nonane-9-carbaldehyde
Description
Dispiro[3.0.35.14]nonane-9-carbaldehyde is a structurally complex organic compound characterized by a dispiro framework with a formyl (-CHO) functional group at the 9th position.
Properties
IUPAC Name |
dispiro[3.0.35.14]nonane-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-7-8-9(3-1-4-9)10(8)5-2-6-10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZGBKDGFYEASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[303514]nonane-9-carbaldehyde typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of Dispiro[3.0.35.14]nonane-9-carbaldehyde is less common due to its specialized applications. when produced on a larger scale, the process involves optimized reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry may be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.0.35.14]nonane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .
Scientific Research Applications
Dispiro[3.0.35.14]nonane-9-carbaldehyde is valuable in scientific research due to its versatile reactivity and unique structure. Its applications include:
Organic Synthesis: Used as a building block for synthesizing complex molecules.
Drug Discovery: Investigated for potential pharmacological properties and as a precursor for drug candidates.
Material Science: Explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism by which Dispiro[3.0.35.14]nonane-9-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in synthetic and biological applications. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : C₁₀H₁₄O (predicted by replacing the -COOH group in the carboxylic acid analog with -CHO).
- Structure : The dispiro skeleton imposes steric constraints, limiting conformational flexibility and enhancing stability.
Comparison with Structurally Similar Compounds
Dispiro[3.0.35.14]nonane-9-carboxylic Acid
Dispiro[3.0.35.14]nonan-9-ylmethanol
Chiral Dispiro(N/N)cyclotriphosphazenes
Fluorene-Based Dispiro Isomers
- Structure: Two fluorene rings connected via sp³ carbons to an indenofluorenyl unit .
- Comparison :
- Optical Properties : Exhibit strong absorbance/emission due to extended π-conjugation, whereas the aldehyde’s electronic transitions are localized around the formyl group .
- Thermal Stability : Rigid spiro architecture enhances thermal stability (>300°C decomposition), a feature likely shared with the aldehyde .
Azaspiro and Heteroatom-Containing Analogs
- Examples: 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6): Contains a nitrogen atom, enabling protonation and salt formation . 9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane (C₇H₁₃NO₂): Combines oxygen and nitrogen in the spiro framework, altering solubility and reactivity compared to the purely hydrocarbon-based aldehyde .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Group | Key Feature(s) |
|---|---|---|---|
| Dispiro[3.0.35.14]nonane-9-carbaldehyde | C₁₀H₁₄O | Aldehyde (-CHO) | High electrophilicity; rigid backbone |
| Dispiro[3.0.35.14]nonane-9-carboxylic acid | C₁₀H₁₄O₂ | Carboxylic acid | Acidic; forms salts |
| Dispiro(N/N)cyclotriphosphazenes | Varies | P-N bonds | Stereogenic; photoluminescent |
| Fluorene-based dispiro isomers | C₃₄H₂₄ | None (hydrocarbon) | Extended π-system; high thermal stability |
Research Findings and Trends
- Synthetic Routes: While direct methods for the aldehyde are unspecified, related dispiro compounds are synthesized via spirocyclization followed by functional group interconversion (e.g., oxidation of methanol to aldehyde) .
- Bioactivity : Synspiro and anti-isomers with peroxo bridges show antimalarial activity, suggesting that substituent positioning on dispiro frameworks critically influences bioactivity .
Q & A
Q. What are the recommended synthetic routes for Dispiro[3.0.35.14]nonane-9-carbaldehyde, and how can reaction conditions be optimized?
The synthesis of dispiro compounds often involves cyclization or spiroannulation strategies. For example, analogous dispiro carboxylic acids (e.g., dispiro[3.0.3⁵.1⁴]nonane-9-carboxylic acid, CAS 933690-42-7) are synthesized via multi-step processes involving ketone or aldehyde intermediates . For the carbaldehyde derivative, consider using 9-Borabicyclo[3.3.1]nonane (9-BBN) as a hydroboration reagent to stabilize reactive intermediates, as demonstrated in tandem hydroboration-Suzuki coupling reactions . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity.
Q. What spectroscopic and computational methods are critical for structural elucidation of this compound?
- NMR Spectroscopy : Analyze H and C NMR to confirm spirocyclic connectivity and aldehyde proton resonance (δ ~9-10 ppm). Compare with PubChem data for similar spiro compounds (e.g., 7-Oxaspiro[3.5]nonane-2-carboxylic acid) .
- X-ray Crystallography : Resolve the three-dimensional spiro architecture, particularly the [3.0.35.14] ring system, to validate stereochemistry .
- DFT Calculations : Use Gaussian or ORCA to model electronic properties and predict reactivity (e.g., aldehyde electrophilicity) .
Advanced Research Questions
Q. How can catalytic cross-coupling reactions involving this compound be designed for functionalized spirocyclic derivatives?
The aldehyde group enables participation in Cu- or Pd-catalyzed reactions. For example:
- Suzuki-Miyaura Coupling : Use Pd(PPh) to couple the aldehyde with aryl boronic acids, leveraging protocols for 9-BBN-mediated transformations .
- Aldol Condensation : Employ organocatalysts (e.g., proline derivatives) to generate α,β-unsaturated aldehydes for further cycloaddition .
Monitor reaction progress via LC-MS and optimize ligand choice to prevent steric hindrance from the spiro scaffold.
Q. What role does this compound play in the synthesis of antimalarial agents, and how does its structure-activity relationship (SAR) compare to known dispiro peroxides?
Dispiro 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes are potent antimalarials due to their peroxide bond reactivity . The carbaldehyde moiety in this compound could serve as a precursor for introducing bioactive groups (e.g., aminoalkyl chains) via reductive amination. Compare SAR with artemisinin derivatives by evaluating in vitro parasite inhibition (IC) and cytotoxicity in HepG2 cells.
Q. How do solvent polarity and temperature affect the stability of this compound, and what storage conditions are recommended?
Q. How can researchers resolve contradictions in reported reactivity data for spirocyclic aldehydes?
Discrepancies in reactivity (e.g., unexpected side reactions) may arise from stereoelectronic effects or impurities. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
